Cas no 2763902-73-2 ((9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate)
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate
- EN300-37388370
- 2763902-73-2
-
- Inchi: 1S/C21H23NO4/c23-19(20-10-5-11-25-20)12-22-21(24)26-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-20,23H,5,10-13H2,(H,22,24)
- InChI Key: BSPJBMCRXULPQX-UHFFFAOYSA-N
- SMILES: O1CCCC1C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)O
Computed Properties
- Exact Mass: 353.16270821g/mol
- Monoisotopic Mass: 353.16270821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 67.8Ų
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37388370-0.05g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 0.05g |
$1188.0 | 2025-03-18 | |
| Enamine | EN300-37388370-0.1g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 0.1g |
$1244.0 | 2025-03-18 | |
| Enamine | EN300-37388370-0.25g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 0.25g |
$1300.0 | 2025-03-18 | |
| Enamine | EN300-37388370-0.5g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 0.5g |
$1357.0 | 2025-03-18 | |
| Enamine | EN300-37388370-1.0g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 1.0g |
$1414.0 | 2025-03-18 | |
| Enamine | EN300-37388370-2.5g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 2.5g |
$2771.0 | 2025-03-18 | |
| Enamine | EN300-37388370-5.0g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 5.0g |
$4102.0 | 2025-03-18 | |
| Enamine | EN300-37388370-10.0g |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate |
2763902-73-2 | 95.0% | 10.0g |
$6082.0 | 2025-03-18 |
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate
Introduction to (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate and Its Significance in Modern Chemical Biology
(9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate, with the CAS number 2763902-73-2, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular research. This compound belongs to a class of molecules known for their versatility in medicinal chemistry, particularly in the development of novel therapeutic agents.
The molecular structure of (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate features a fluorene core, which is a well-known scaffold in pharmaceutical research. The fluorene moiety is highly valued for its rigidity and electronic properties, making it an excellent candidate for designing molecules with specific binding affinities. Additionally, the presence of a carbamate group and an oxolane ring introduces functional diversity, enabling interactions with biological targets in multiple ways.
In recent years, there has been a surge in research focused on the development of carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as protease inhibitors, which has made them particularly relevant in the treatment of various diseases, including cancer and inflammation. The specific modification of the carbamate group in (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate enhances its potential as a pharmacophore, allowing for precise tuning of its biological effects.
The oxolane ring in this compound adds another layer of complexity, contributing to its stability and bioavailability. Oxolane derivatives have been extensively studied for their role in stabilizing reactive intermediates and enhancing the solubility of drug candidates. This structural feature makes (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate a promising candidate for further investigation in drug design.
One of the most exciting aspects of this compound is its potential application in targeted therapy. The fluorene moiety can be functionalized to create probes for imaging techniques, such as fluorescence microscopy and positron emission tomography (PET). These imaging tools are crucial for understanding the spatial and temporal dynamics of biological processes, which is essential for developing effective treatments.
Recent studies have highlighted the importance of structure-based drug design in optimizing therapeutic agents. Computational methods, such as molecular docking and molecular dynamics simulations, have been instrumental in predicting the binding interactions between (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yl)ethyl]carbamate and biological targets. These computational approaches have revealed that the compound can interact with various enzymes and receptors, suggesting multiple potential therapeutic applications.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and catalytic processes, have been employed to improve the efficiency of these reactions. The use of these techniques not only enhances the scalability of production but also minimizes waste, aligning with the principles of green chemistry.
In conclusion, (9H-fluoren-9-yl)methyl N-[2-hydroxy-2-(oxolan-2-yli)carbamate (CAS no. 2763902-73-2) represents a significant advancement in chemical biology. Its unique structural features make it a versatile tool for drug discovery and molecular research. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly important role in developing innovative therapies that address complex diseases.
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